

# Whitepaper: Preliminary Toxicity Profile of NUN82647

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## Compound of Interest

Compound Name: NUN82647

Cat. No.: B1677036

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a preliminary overview of the non-clinical toxicity profile of **NUN82647**, a novel small molecule inhibitor of the pro-survival kinase XYZ. The following sections detail the methodologies and results from a series of in vitro and in vivo studies designed to assess the compound's potential liabilities. The data presented herein are intended to guide further non-clinical development and inform the design of future IND-enabling toxicology studies.

## In Vitro Toxicity Assessment

The initial toxicity evaluation of **NUN82647** was conducted across a panel of human cell lines to determine its cytotoxic potential and to identify any cell-type-specific effects.

## Experimental Protocol: Cell Viability Assay

A panel of human-derived cell lines, including hepatocytes (HepG2), renal proximal tubule epithelial cells (HK-2), and cardiomyocytes (AC16), were cultured in their respective recommended media. Cells were seeded into 96-well plates at a density of  $1 \times 10^4$  cells per well and allowed to adhere for 24 hours. **NUN82647** was then introduced at concentrations ranging from 0.1  $\mu\text{M}$  to 100  $\mu\text{M}$  in a 0.5% DMSO vehicle. After a 48-hour incubation period at 37°C and 5% CO<sub>2</sub>, cell viability was assessed using a standard resazurin-based assay. Fluorescence was measured with an excitation wavelength of 560 nm and an emission

wavelength of 590 nm. The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated using a four-parameter logistic regression model.

## In Vitro Cytotoxicity Data

The cytotoxic effects of **NUN82647** were quantified across metabolically active (HepG2), renally relevant (HK-2), and cardiac (AC16) cell lines. The resulting IC<sub>50</sub> values are summarized below.

Cell Line	Tissue of Origin	IC <sub>50</sub> (μM)
HepG2	Liver (Hepatocyte)	18.5
HK-2	Kidney (Proximal Tubule)	32.8
AC16	Heart (Cardiomyocyte)	> 100

Interpretation: **NUN82647** demonstrated moderate cytotoxicity in hepatocytes and lower cytotoxicity in renal cells. No significant cytotoxic effect was observed in cardiomyocytes at the concentrations tested, suggesting a potential margin of safety with respect to direct cardiotoxicity.

## Acute In Vivo Toxicity

A preliminary acute toxicity study was performed in a rodent model to establish the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

## Experimental Protocol: Single-Dose Acute Toxicity Study in Rodents

Male and female Sprague-Dawley rats (n=5 per sex per group) aged 8-10 weeks were administered a single intravenous (IV) dose of **NUN82647** at 5, 15, and 50 mg/kg, formulated in a 10% Solutol/90% saline vehicle. A control group received the vehicle alone. Animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dose and then daily for 14 days. Body weights were recorded on Days 1, 7, and 14. At the end of the study, all animals were euthanized, and a gross necropsy was performed. Key organs, including the liver, kidneys, and heart, were collected for histopathological analysis.

## In Vivo Acute Toxicity Findings

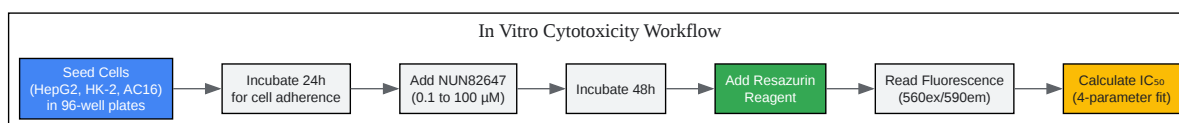
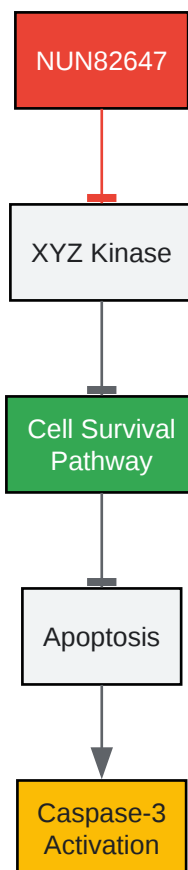
Dose Group (mg/kg)	Mortalities (M/F)	Key Clinical Signs	Gross Pathological Findings
5	0/0	None observed	No remarkable findings
15	0/0	Lethargy, piloerection (resolved within 24h)	No remarkable findings
50	2/5 (M), 1/5 (F)	Severe lethargy, ataxia, labored breathing	Liver discoloration (pale)

Interpretation: The no-observed-adverse-effect-level (NOAEL) was determined to be 5 mg/kg. The primary target organ for toxicity at high doses appears to be the liver, consistent with the in vitro findings in HepG2 cells.

## Mechanistic Insights and Visualizations

### Postulated Signaling Pathway of NUN82647-Induced Hepatotoxicity

**NUN82647** is an inhibitor of the XYZ kinase, a key component of a cellular survival pathway. Inhibition of XYZ kinase is hypothesized to lead to the downstream activation of pro-apoptotic proteins, particularly in hepatocytes that have high basal XYZ activity.



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